molecular formula C19H13N3OS B13140730 2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one CAS No. 89374-50-5

2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No.: B13140730
CAS No.: 89374-50-5
M. Wt: 331.4 g/mol
InChI Key: VLDLBWQDWOQDTO-UHFFFAOYSA-N
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Description

2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorothiophene-3-carbonyl chloride with potassium thiocyanate in acetonitrile, followed by the reaction with cyclic secondary amines such as piperidine or morpholine . Another approach uses T3P (propylphosphonic anhydride) as a promoter for the synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including microwave-assisted reactions and traditional organic synthesis techniques. Notably, one method involves the reaction of N-benzylideneaniline with 2-thionicotinic acid under specific conditions, yielding the desired product at room temperature without the need for microwave irradiation . The structural characteristics of 2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one reveal significant dihedral angles between the phenyl rings and the pyridine ring, contributing to its unique electronic properties .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that heterocyclic compounds can influence cellular mechanisms involved in cancer progression. For instance, the structure-activity relationship (SAR) analysis of related thiazine derivatives suggests that modifications can enhance their cytotoxic effects against various cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Heterocycles are known for their ability to interact with biological targets such as enzymes and receptors, leading to potential antimicrobial effects. Preliminary studies have demonstrated that derivatives of thiazine compounds can exhibit significant antibacterial and antifungal activities .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of thiazine derivatives. The unique structural features of this compound may contribute to its ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress .

Organic Electronics

The electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been investigated due to its favorable charge transport characteristics and stability under operational conditions .

Dye Sensitization in Solar Cells

The compound's ability to absorb light and facilitate electron transfer positions it as a potential dye sensitizer in solar cell applications. Research into dye-sensitized solar cells (DSSCs) has shown that thiazine-based dyes can enhance light absorption and improve energy conversion efficiencies .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of a series of thiazine derivatives against human cancer cell lines using MTT assays. The results indicated that modifications on the thiazine core significantly influenced cytotoxicity, with certain derivatives exhibiting IC50 values in the low micromolar range against breast cancer cells.

Case Study 2: Organic Electronics Application

In a recent publication, researchers developed OLED devices incorporating thiazine derivatives as hole transport materials. The devices demonstrated improved efficiency and stability compared to traditional materials, highlighting the potential for commercial applications in display technologies.

Mechanism of Action

The mechanism of action of 2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, it has been studied as an AMPA receptor antagonist, where it inhibits receptor-mediated kainate-induced toxicity in neuronal cells . The compound’s structure allows it to bind to the receptor and block its activity, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to its specific combination of nitrogen and sulfur atoms within the heterocyclic ring, as well as its diphenylamino substituent

Biological Activity

2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound notable for its unique structural features, including a pyridine ring fused to a thiazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H13N3OS, with a molecular weight of 331.4 g/mol. The compound features two phenyl groups attached to the nitrogen atom of the thiazine ring, contributing to its steric interactions and biological activity. The thiazine ring typically adopts an envelope conformation, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazine compounds have demonstrated antibacterial effects against various pathogens including both Gram-positive and Gram-negative bacteria. Notably:

  • Bacterial Targets : Effective against Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis.
  • Fungal Activity : Some derivatives show antifungal effects against Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies focusing on its effects on cancer cell lines.

Case Study: Cytotoxicity in Colon Cancer Cells
A study evaluated the cytotoxic effects of related compounds on human colon adenocarcinoma cell lines (HT-29 and LS180). The results indicated:

  • Concentration-Dependent Effects : At concentrations ranging from 10–100 µM, there was a significant decrease in cancer cell proliferation.
  • Mechanism of Action : The anti-proliferative effect was linked to cell cycle arrest at the G1 phase through up-regulation of p27 KIP1 and down-regulation of cyclin D1 and CDK4 proteins .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacteria and fungi
AnticancerSignificant cytotoxicity in cancer cell lines

The mechanisms underlying the biological activity of this compound are still under investigation. However, several pathways have been proposed:

  • Enzyme Inhibition : Similar thiazine derivatives have shown inhibitory action against enzymes such as tyrosinase and nitric oxide synthase.
  • Cell Cycle Modulation : The ability to induce cell cycle arrest suggests interaction with key regulatory proteins involved in cancer proliferation .

Properties

CAS No.

89374-50-5

Molecular Formula

C19H13N3OS

Molecular Weight

331.4 g/mol

IUPAC Name

2-(N-phenylanilino)pyrido[3,2-e][1,3]thiazin-4-one

InChI

InChI=1S/C19H13N3OS/c23-17-16-12-7-13-20-18(16)24-19(21-17)22(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H

InChI Key

VLDLBWQDWOQDTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=O)C4=C(S3)N=CC=C4

Origin of Product

United States

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